N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are used as synthetic intermediates, chiral auxiliaries, chiral catalysts, and ligands for asymmetric catalysis .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Cytotoxicity: Compounds derived from the synthesis involving pyrazole carboxamides have been explored for their cytotoxic activities against various cancer cell lines. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were investigated, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Novel Benzodifuranyl and Thiazolopyrimidines: Research on the synthesis of novel compounds derived from similar structures has led to the identification of anti-inflammatory and analgesic agents. These compounds were found to be effective as COX-1/COX-2 inhibitors and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Applications in Biological Studies
- Antimicrobial Activity: Several synthesized derivatives have shown antimicrobial and antifungal activities against a range of bacteria and fungi. This includes novel thiazolidine-2,4-dione carboxamide and amino acid derivatives evaluated for their effectiveness against various microbial strains (Alhameed et al., 2019).
- Analgesic Activity: Pyrazole and triazole derivatives bearing specific moieties have been synthesized and tested for their analgesic properties, demonstrating significant activity and highlighting their potential as pain management compounds (Saad, Osman, & Moustafa, 2011).
Advanced Materials and Chemical Studies
- Spectral and X-ray Crystal Structure Analysis: The detailed structural analysis of pyrazole derivatives, including spectral and X-ray crystal studies, facilitates understanding their potential applications in material science and pharmaceutical chemistry. For instance, a novel pyrazole derivative was synthesized and characterized, demonstrating thermal stability and offering insights into molecular geometries and electronic structures (Kumara et al., 2018).
Future Directions
The future directions for “N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazoles, this compound could be a promising candidate for drug development .
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound may interact with a variety of targets related to these biological activities.
Mode of Action
For instance, the aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Pharmacokinetics
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Action Environment
For instance, an efficient procedure for the synthesis of a related compound was developed using environmentally benevolent and recyclable spinel NiFe2O4 nanocatalyst in aqueous ethanol .
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-23-9-13(18(22-23)25-2)17(24)21-19-20-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)26-19/h3-9H,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSSKCXOTCKXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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